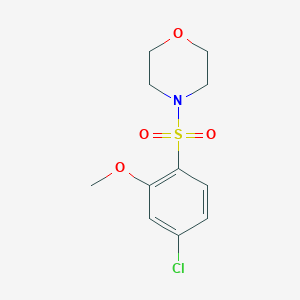
5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether, also known as CP-544326, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonylurea compounds and has been found to exhibit potent inhibitory activity against a variety of enzymes and receptors in the body.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether is complex and involves the inhibition of multiple targets in the body. It has been found to inhibit the enzyme 11β-HSD1, which is involved in the conversion of inactive cortisone to active cortisol. Inhibition of this enzyme has been shown to reduce the levels of cortisol in the body, which may be beneficial in the treatment of diabetes and other metabolic disorders. This compound has also been found to inhibit the receptor tyrosine kinase c-Met, which is involved in cell proliferation, migration, and survival. Inhibition of this receptor has been implicated in the treatment of cancer. Finally, this compound has been found to inhibit the PKC isoform PKCθ, which is involved in the activation of T cells. Inhibition of this enzyme has been implicated in the treatment of autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent inhibitory activity against its targets in vitro and in vivo. Inhibition of the enzyme 11β-HSD1 has been shown to reduce the levels of cortisol in the body, which may be beneficial in the treatment of diabetes and other metabolic disorders. Inhibition of the receptor tyrosine kinase c-Met has been shown to reduce cell proliferation, migration, and survival, which may be beneficial in the treatment of cancer. Finally, inhibition of the PKC isoform PKCθ has been shown to reduce T cell activation, which may be beneficial in the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether has several advantages and limitations for lab experiments. One advantage is that it exhibits potent inhibitory activity against multiple targets in the body, which makes it a promising candidate for the treatment of several diseases. Another advantage is that it can be synthesized relatively easily using standard organic chemistry techniques. One limitation is that it has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well established. Another limitation is that it may exhibit off-target effects, which could limit its therapeutic potential in certain disease states.
Orientations Futures
There are several future directions for the study of 5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether. One direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Another direction is to explore its potential therapeutic applications in other disease states, such as autoimmune disorders. Finally, future studies could focus on developing more potent and selective analogs of this compound that exhibit improved pharmacokinetic properties and reduced off-target effects.
Méthodes De Synthèse
5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether can be synthesized by reacting 5-chloro-2-nitrobenzenesulfonamide with morpholine in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with methyl iodide to yield this compound. The synthesis of this compound has been reported in several research articles and is considered to be a relatively straightforward process.
Applications De Recherche Scientifique
5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether has been studied extensively for its potential therapeutic applications. It has been found to exhibit inhibitory activity against several enzymes and receptors, including the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the receptor tyrosine kinase c-Met, and the protein kinase C (PKC) isoform PKCθ. Inhibition of these targets has been implicated in the treatment of several diseases, including diabetes, cancer, and autoimmune disorders.
Propriétés
Formule moléculaire |
C11H14ClNO4S |
|---|---|
Poids moléculaire |
291.75 g/mol |
Nom IUPAC |
4-(4-chloro-2-methoxyphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C11H14ClNO4S/c1-16-10-8-9(12)2-3-11(10)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3 |
Clé InChI |
BEDGOTJPBWPGDK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCOCC2 |
SMILES canonique |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






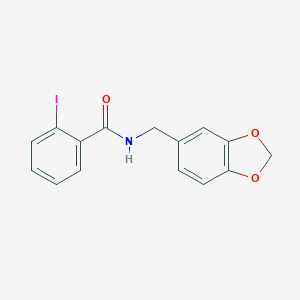

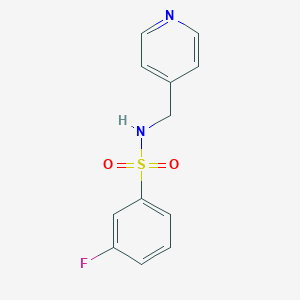

![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)
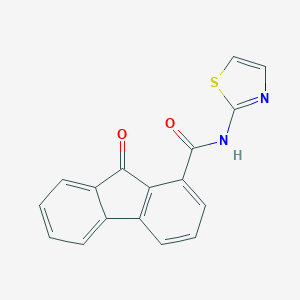

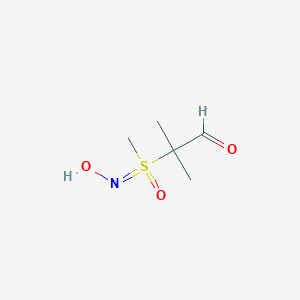
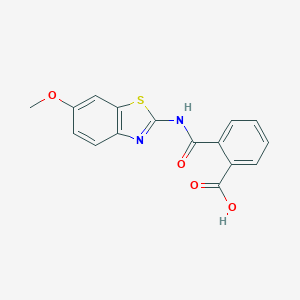
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B225868.png)
